molecular formula C19H24N2O4 B14766613 Phthalimidinoglutarimide-C6-OH

Phthalimidinoglutarimide-C6-OH

Cat. No.: B14766613
M. Wt: 344.4 g/mol
InChI Key: FBWZLGZGXYSGPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phthalimidinoglutarimide-C6-OH typically involves the condensation of phthalic acids or anhydrides with primary amines. This reaction is often carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Phthalimidinoglutarimide-C6-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Phthalimidinoglutarimide-C6-OH has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of phthalimidinoglutarimide-C6-OH involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Phthalimidinoglutarimide-C6-OH can be compared with other similar compounds such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which allows for specific interactions with molecular targets.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

3-[7-(6-hydroxyhexyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H24N2O4/c22-11-4-2-1-3-6-13-7-5-8-14-15(13)12-21(19(14)25)16-9-10-17(23)20-18(16)24/h5,7-8,16,22H,1-4,6,9-12H2,(H,20,23,24)

InChI Key

FBWZLGZGXYSGPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCO

Origin of Product

United States

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